2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole
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Overview
Description
2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole is a synthetic organic compound that features a benzoxazole core substituted with a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative.
Introduction of Substituents: The bromine and trifluoromethyl groups can be introduced via electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Boc Protection: Di-tert-butyl dicarbonate (Boc2O) and triethylamine (TEA).
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, and a base such as potassium carbonate (K2CO3).
Major Products Formed
Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.
Deprotected Amino Compound: 2-amino-5-bromo-7-(trifluoromethyl)benzoxazole.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the Boc-protected amino group can be deprotected to reveal a reactive site for further functionalization .
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)-5-chloro-7-(trifluoromethyl)benzoxazole: Similar structure with a chlorine atom instead of bromine.
2-(Boc-amino)-5-bromo-7-methylbenzoxazole: Similar structure with a methyl group instead of trifluoromethyl.
2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzothiazole: Similar structure with a benzothiazole core instead of benzoxazole.
Uniqueness
2-(Boc-amino)-5-bromo-7-(trifluoromethyl)benzoxazole is unique due to the combination of its substituents, which confer specific chemical properties such as increased reactivity and stability. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and electron-withdrawing capability, making it valuable in various chemical transformations .
Properties
Molecular Formula |
C13H12BrF3N2O3 |
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Molecular Weight |
381.14 g/mol |
IUPAC Name |
tert-butyl N-[5-bromo-7-(trifluoromethyl)-1,3-benzoxazol-2-yl]carbamate |
InChI |
InChI=1S/C13H12BrF3N2O3/c1-12(2,3)22-11(20)19-10-18-8-5-6(14)4-7(9(8)21-10)13(15,16)17/h4-5H,1-3H3,(H,18,19,20) |
InChI Key |
PUIVMFFKTHGYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=CC(=CC(=C2O1)C(F)(F)F)Br |
Origin of Product |
United States |
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